molecular formula C30H32Cl3N3O4 B1625294 Valategrast CAS No. 220847-86-9

Valategrast

货号 B1625294
CAS 编号: 220847-86-9
分子量: 604.9 g/mol
InChI 键: VZVNFRFMDNFPOM-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valategrast is a synthetic peptide compound that acts as an antagonist for both α4β1 and α4β7 integrins. These integrins play crucial roles in leukocyte adhesion and migration, particularly in inflammatory processes within the respiratory airways .


Molecular Structure Analysis

Valategrast’s molecular formula is C30H32Cl3N3O4 . It is a small molecule with a well-defined structure. The compound’s 2D structure can be visualized, highlighting its interactions with α4β1 and α4β7 integrins. The precise arrangement of atoms and functional groups determines its biological activity .

科学研究应用

癫痫和癫痫发作管理

丙戊酸钠对各种类型的癫痫发作表现出广泛的活性。它对复杂部分性癫痫和继发性全身强直-阵挛性癫痫特别有效。一项研究将丙戊酸钠与卡马西平进行比较,结果显示虽然两者对继发性全身强直-阵挛性癫痫的效果相当,但卡马西平对复杂部分性癫痫的控制更好(Mattson, Cramer, & Collins, 1992)。此外,丙戊酸钠在难治性癫痫的治疗中是一个有效的辅助药物,在具有全身性癫痫的患者中显示出有效性(Adams, Luders, & Pippenger, 1978)。

神经和精神疾病

丙戊酸钠在管理儿童循环性呕吐综合征(CVS)等疾病方面表现出有效性,展示了其在癫痫治疗之外的多功能性。在一项试验中,丙戊酸钠显著减少了CVS发作的频率,证明了其在处理严重病例中的有效性(Hikita et al., 2009)。此外,丙戊酸钠与神经疾病如偏头痛有关。研究表明丙戊酸钠可能对偏头痛具有预防作用,支持其在偏头痛管理中的使用(Tvedskov et al., 2004)。

认知和心理效应

丙戊酸钠已被研究其对人类类焦虑行为的影响,显示出在健康人中具有抗焦虑特性。这一发现表明丙戊酸钠在抗焦虑治疗中可能进行临床试验(Bach, Korn, Vunder, & Bantel, 2018)。此外,丙戊酸钠对认知功能的影响已经被探讨,研究表明它具有相对良性的神经心理副作用谱,使其成为控制癫痫和情绪稳定的认知安全选择(Dikmen, Machamer, Winn, Anderson, & Temkin, 2000)。

属性

IUPAC Name

2-(diethylamino)ethyl (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVNFRFMDNFPOM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valategrast

CAS RN

220847-86-9
Record name Valategrast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220847869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DM4KX7JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valategrast
Reactant of Route 2
Reactant of Route 2
Valategrast
Reactant of Route 3
Reactant of Route 3
Valategrast
Reactant of Route 4
Reactant of Route 4
Valategrast
Reactant of Route 5
Reactant of Route 5
Valategrast
Reactant of Route 6
Reactant of Route 6
Valategrast

Citations

For This Compound
50
Citations
N Halland, H Blum, C Buning… - ACS Medicinal …, 2014 - ACS Publications
… (11) In order to obtain novel compounds in this highly competitive field we decided to prepare macrocyclic analogues of Firategrast and Valategrast and test them for integrin α2β1 …
Number of citations: 24 pubs.acs.org
P Vanderslice, DG Woodside - New drugs and targets for asthma and …, 2010 - karger.com
… Patients were treated orally for 12 weeks with valategrast at … In addition, all of the valategrast treatment groups showed … to discontinue the development of valategrast for asthma and …
Number of citations: 6 karger.com
DG Woodside, P Vanderslice - BioDrugs, 2008 - Springer
… However, recent positive phase II clinical trials with a small-molecule selectin antagonist (bimosiamose) and a small-molecule integrin α4β1 antagonist (valategrast [R411]), have …
Number of citations: 89 link.springer.com
GM Walsh - Recent patents on inflammation & allergy drug …, 2010 - ingentaconnect.com
… However, a recent clinical trial of an oral α4β1 antagonist valategrast demonstrated … patients who had their inhaled GC therapy withdrawn prior to treatment with valategrast [29]. …
Number of citations: 18 www.ingentaconnect.com
X Liang, Y Lai - Expert Opinion on Drug Metabolism & Toxicology, 2021 - Taylor & Francis
… (A) the biphasic PK curve (blue) was from the valategrast monkey IV PK in control group … (B) the biphasic PK curve with inhibitor was from the valategrast monkey IV PK in the treatment …
Number of citations: 7 www.tandfonline.com
GM Walsh - Expert Opinion on Emerging Drugs, 2008 - Taylor & Francis
… an oral α4β1 antagonist, valategrast, demonstrated … valategrast . Unfortunately, despite this apparently successful outcome, Roche has discontinued further development of valategrast – …
Number of citations: 34 www.tandfonline.com
S Thangapandian, S John, S Sakkiah… - Chemical Biology & …, 2011 - Wiley Online Library
Very late antigen‐4 (VLA‐4) is an integrin protein, and its antagonists are useful as anti‐inflammatory drugs. The aim of this study is to discover novel virtual lead compounds to use …
Number of citations: 13 onlinelibrary.wiley.com
GM Walsh, AJ Robinson, P Wu - The Open Allergy Journal, 2008 - benthamopen.com
… However, a recent clinical trial of an oral α41 antagonist valategrast demonstrated … patients who had their inhaled GC therapy withdrawn prior to treatment with valategrast [22]. …
Number of citations: 2 benthamopen.com
S Shishido, H Bönig, YM Kim - Frontiers in oncology, 2014 - frontiersin.org
… For example, R-411 (valategrast), is metabolized to its active form RO0270608, which immediately reversed the binding of leukocytes to VCAM-1 (96). In early clinical trials, this …
Number of citations: 95 www.frontiersin.org
JW Tilley - Expert Opinion on Therapeutic Patents, 2008 - Taylor & Francis
Background: Together with β2 integrins and selectins, α4 integrins mediate lymphocyte arrest, extravasation and migration to sites of inflammation. They have been validated as …
Number of citations: 27 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。